molecular formula C18H16N2O5S2 B2632065 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034407-70-8

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2632065
CAS No.: 2034407-70-8
M. Wt: 404.46
InChI Key: VZGBNEIVEZICCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a hydroxyethyl side chain and a 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide moiety. This compound is structurally notable for its hybrid heterocyclic framework, which combines aromatic and electron-rich systems.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-14-8-11(6-7-16(14)25-18(20)22)27(23,24)19-9-15(21)13-10-26-17-5-3-2-4-12(13)17/h2-8,10,15,19,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGBNEIVEZICCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the functionalization of benzo[b]thiophene and subsequent reactions to introduce the sulfonamide group.

Synthetic Route Overview:

  • Initial Functionalization : Starting with benzo[b]thiophene, halogenation and nucleophilic substitutions are performed.
  • Coupling Reaction : The functionalized intermediates are coupled using agents like dicyclohexylcarbodiimide (DCC) under controlled conditions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to benzo[b]thiophene derivatives. For instance, derivatives have shown cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Benzo[b]thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5cPC125Inhibition of Aβ-induced apoptosis
5dMCF-7 (Breast)10Induction of cell cycle arrest
5eHCT116 (Colon)15Activation of apoptotic pathways

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of Alzheimer's disease. In vitro studies demonstrated that it could significantly increase the viability of Aβ25-35-induced PC12 cells.

Case Study: Neuroprotection in PC12 Cells
A study assessed the effects of compound 5c on PC12 cells exposed to Aβ25-35. The results indicated:

  • Increased Cell Viability : At concentrations of 1.25 to 5 µg/mL, significant protection against neurotoxicity was observed.
  • Mechanistic Insights : Western blot analysis revealed that compound 5c promoted phosphorylation of Akt and GSK-3β while reducing NF-κB expression, indicating a protective mechanism against apoptosis.

Antimicrobial Activity

The antimicrobial properties of related benzoxazole derivatives have been evaluated against various bacterial strains. Although overall activity was limited, some compounds showed selective action against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
6aBacillus subtilis50
6bStaphylococcus aureus100
6cEscherichia coli>200

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, heterocyclic cores, and biological targets. Below is a detailed comparison with key analogs identified in the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Potential Biological Activity Reference
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (Main Compound) Benzo[b]thiophene + benzo[d]oxazole Hydroxyethyl linker, sulfonamide at position 5 Enzyme inhibition (hypothesized) Synthesized analog
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole 2-Furyl + 2-thienyl substituents Unspecified (structural analog) Patent literature
tert-Butyl-4-((2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate Benzo[b]thiophene + oxadiazole Oxadiazole + piperidine-carboxylate Antimalarial (Plasmodium spp.) Research study
2[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl]-{4-(2-(1-oxo-piperdin-1-yl)ethoxy]phenyl}-methanone Benzo[b]thiophene Hydroxyphenyl + piperidine-ethoxy Estrogen receptor modulation Pharmacopeial report

Key Observations

Heterocyclic Core Variations: The main compound integrates benzo[b]thiophene and benzo[d]oxazole, whereas analogs like the tert-butyl derivative () retain benzo[b]thiophene but replace the oxazole with an oxadiazole ring. Oxadiazoles are known for their metabolic stability, which may enhance antimalarial activity in Plasmodium-targeting compounds .

Substituent Impact :

  • The hydroxyethyl linker in the main compound contrasts with the piperidine-carboxylate group in the tert-butyl derivative (). Piperidine moieties often improve bioavailability in CNS-targeting drugs, but their absence in the main compound suggests a different pharmacokinetic profile.
  • Sulfonamide positioning at the benzo[d]oxazole’s 5th position (main compound) vs. hydroxyphenyl groups in pharmacopeial analogs () highlights divergent binding mechanisms—sulfonamides typically target carbonic anhydrases or proteases, while hydroxyphenyl groups are common in hormone receptor modulators.

Synthetic Routes: The tert-butyl derivative () employs carbodiimide-mediated coupling (EDC/HOBt), a standard method for amide/ester formation. This suggests that the main compound’s synthesis might involve similar steps for sulfonamide linkage . The furyl/thienyl analog () likely uses nucleophilic substitution or Mitsunobu reactions for heterocyclic attachment, given the presence of hydroxyl and aryl groups.

Research Findings and Implications

  • Antimalarial Activity : The tert-butyl derivative () demonstrates efficacy against Plasmodium falciparum, attributed to its oxadiazole-benzothiophene core. However, the main compound’s benzo[d]oxazole-sulfonamide system may favor different targets, such as bacterial enzymes or kinases.

Q & A

Q. What are the critical synthetic steps for preparing this compound, and how can purity be ensured?

The synthesis involves sequential functionalization of the benzo[b]thiophene core, followed by sulfonamide coupling. Key steps include:

  • Condensation of 3-hydroxybenzo[b]thiophene with 2-hydroxyethylamine under reflux in anhydrous THF.
  • Sulfonylation using 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in the presence of triethylamine at 0–5°C.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from DMSO/water mixtures to achieve >95% purity. Intermediate characterization by TLC and NMR is critical for quality control .

Q. Which spectroscopic methods are essential for structural validation?

  • ¹H/¹³C NMR : Assign protons on the benzo[b]thiophene (δ 7.2–8.1 ppm) and hydroxyethyl groups (δ 3.5–4.2 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (1150–1300 cm⁻¹) and oxazole C=O (1680–1720 cm⁻¹).
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~445.08) .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 10–100 μM concentrations. Use MTT assays in HEK-293 or HepG2 cells to assess cytotoxicity. Include positive controls (e.g., celecoxib) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide formation be addressed?

  • Employ directing groups (e.g., tert-butyloxycarbonyl) on the hydroxyethyl moiety to steer sulfonylation to the desired position.
  • Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to favor sulfonyl chloride activation.
  • Monitor reaction progress via in situ Raman spectroscopy to detect intermediate sulfonic acid formation .

Q. What computational strategies predict binding modes with biological targets?

  • Perform docking studies (AutoDock Vina) using crystal structures of COX-2 or kinase domains.
  • DFT calculations (B3LYP/6-31G(d,p)) identify electrophilic sites (e.g., sulfonamide oxygen) for hydrogen bonding.
  • Molecular dynamics simulations (50 ns, CHARMM36) assess stability of ligand-protein complexes in physiological conditions .

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

  • Grow single crystals via slow vapor diffusion (dichloromethane/hexane).
  • Collect high-resolution X-ray diffraction data (synchrotron source, λ = 0.9 Å) to resolve torsional angles in the hydroxyethyl chain.
  • Refine structures using SHELXL, applying restraints for sulfonamide geometry .

Q. What strategies reconcile contradictory activity data across studies?

  • Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Control for batch-to-batch purity variations via HPLC-UV/MS.
  • Perform meta-analysis of IC₅₀ values under standardized pH (7.4) and temperature (37°C) .

Methodological Considerations Table

AspectTechnique/ApproachKey ParametersReference
Synthesis SulfonylationSOCl₂ activation, 0–5°C, triethylamine catalysis
Characterization X-ray crystallographyAnhydrous crystallization, 100K data collection
Biological Assays COX-2 inhibition10 μM compound, 1 hr pre-incubation, spectrophotometric detection
Computational Modeling MD simulationsCHARMM36, explicit solvent, 50 ns trajectory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.